Celecoxib-d4
Overview
Description
Synthesis Analysis
The synthesis of Celecoxib and its analogs, including Celecoxib-d4, involves complex organic synthesis routes designed to incorporate the deuterium atoms at specific positions within the molecule. A review by Kumar et al. (2013) provides a comprehensive overview of the various synthetic methodologies developed for Celecoxib, highlighting the evolution of cost-effective and high-yield processes. These methods are essential for producing the deuterated version, where precise control over the reaction conditions ensures the incorporation of deuterium atoms without altering the core structure responsible for the drug's pharmacological activity (Kumar, Kaur, Gupta, Gupta, & Sushanth Kumar, 2013).
Scientific Research Applications
Alternative Mechanisms in Cancer Prevention : Celecoxib exhibits selective effects on transformed enterocytes, targeting genes and pathways involved in transformation, proposing an alternative mechanism for its cancer-preventive role beyond inhibiting prostaglandin synthesis (Sagiv et al., 2007).
Lifespan Extension in C. elegans : Celecoxib extends lifespan and delays age-associated physiological changes in Caenorhabditis elegans, acting on the insulin/IGF-1 signaling cascade independent of COX-2 inhibitory activity (Ching et al., 2011).
Antitumor Properties of Derivatives : Dimethyl-celecoxib, a derivative of celecoxib, retains antiproliferative and apoptosis-inducing function without COX-2 inhibitory activity, demonstrating its potential for anticancer therapy (Schönthal, 2006).
Celecoxib in Liposome Delivery : The use of celecoxib-loaded liposomes indicates potential applications in drug delivery systems (Moghimipour & Handali, 2012).
Celecoxib Analogs for Cancer Treatment : Celecoxib analogs without COX-2 inhibitory function are under preclinical development as novel anticancer drugs, potentially offering safer alternatives for cancer treatment (Schönthal et al., 2008).
Inhibition of 5-Lipoxygenase by Celecoxib : Celecoxib inhibits 5-lipoxygenase, a key enzyme in leukotriene biosynthesis, providing a basis for some of its COX-2-independent pharmacological effects (Maier et al., 2008).
Celecoxib's Role in Heart Failure Treatment : Celecoxib and its derivative DM-celecoxib inhibit Akt-mediated signal transduction, preventing cardiac remodeling in a mouse model of inherited dilated cardiomyopathy (Fan et al., 2011).
Safety And Hazards
Celecoxib may damage the unborn child8. It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood8.
Future Directions
There has been growing interest in the search for new clinical indications for celecoxib9. Celecoxib has been shown to possess anti-cancer properties4, and its application in metronomic cancer therapy, the treatment of mental disorders, or infectious diseases has been discussed9.
properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i6D,7D,8D,9D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEKVGVHFLEQIL-YKVCKAMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)C)[2H])[2H])S(=O)(=O)N)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Celecoxib-d4 |
Citations
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